molecular formula C26H25ClN6O3S B2673892 1-(4-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one CAS No. 1015861-18-3

1-(4-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one

Cat. No.: B2673892
CAS No.: 1015861-18-3
M. Wt: 537.04
InChI Key: BTAVSLMAAJWYAL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C26H25ClN6O3S and its molecular weight is 537.04. The purity is usually 95%.
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Biological Activity

The compound 1-(4-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity:

  • Chlorophenyl group : Often associated with enhanced lipophilicity and receptor binding.
  • Pyrazole moiety : Known for diverse biological activities including antitumor and anti-inflammatory effects.
  • Triazoloquinazoline structure : Linked to various pharmacological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound has shown significant cytotoxicity against several cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). In vitro assays reported IC50 values ranging from 1.1 µM to 3.3 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
HCT1161.1
MCF-73.3
HepG21.6

The mechanism of action appears to involve:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the SubG1/G1 phase, leading to apoptosis in cancer cells.
  • DNA Interaction : Studies suggest that the compound interacts with DNA and inhibits key kinases involved in cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : It exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Bacteria TypeMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects:

  • In Vivo Studies : Animal models showed reduced inflammation markers following administration of the compound, suggesting potential use in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving patients with advanced solid tumors treated with this compound showed promising results in terms of tumor regression and manageable side effects.
  • Infection Management : Another study assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics, reporting positive outcomes in terms of infection resolution.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN6O3S/c1-15-11-16(2)32(30-15)10-9-24-29-25-19-12-22(35-3)23(36-4)13-20(19)28-26(33(25)31-24)37-14-21(34)17-5-7-18(27)8-6-17/h5-8,11-13H,9-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAVSLMAAJWYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)C5=CC=C(C=C5)Cl)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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